1-(4-Chlorobenzoyl)-1H-benzotriazole

Übersicht

Beschreibung

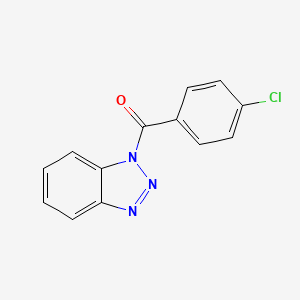

1-(4-Chlorobenzoyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles It is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of the benzotriazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzoyl)-1H-benzotriazole can be synthesized through the reaction of 4-chlorobenzoyl chloride with benzotriazole. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Acylation Reactions

1-(4-Chlorobenzoyl)-1H-benzotriazole serves as an efficient acylating agent due to its electrophilic carbonyl group.

Acylation of Sodium Azide

Reaction with sodium azide introduces an acyl group onto the azide moiety, forming acyl azides. This transformation is critical for synthesizing heterocycles and bioactive molecules.

Conditions : Room temperature, dichloromethane solvent .

Product : 4-Chlorobenzoyl azide (intermediate for further transformations).

1,2-Diketone Formation

Coupling two equivalents of N-acylbenzotriazoles generates 1,2-diketones, valuable in heterocycle synthesis.

Example :

Conditions : Basic or neutral media, ambient temperature .

Gas-Phase Thermolysis

Heating this compound induces decomposition, revealing fragmentation pathways.

Key Findings :

-

Primary cleavage occurs at the C–N bond between the benzotriazole and carbonyl groups.

-

Major products include 4-chlorobenzoic acid and benzotriazole derivatives .

Mechanistic Insight :

Applications : Understanding thermal stability for material science and safe handling.

Chemoselective Reduction

The compound undergoes selective reduction, targeting specific functional groups while preserving others.

| Reduction Type | Conditions | Product |

|---|---|---|

| Carbonyl to Alcohol | NaBH₄, LiAlH₄, or catalytic hydrogenation | 1-(4-Chlorobenzyl)-1H-benzotriazole |

| Benzotriazole Ring | H₂/Pd-C (partial reduction) | Partially saturated benzotriazole |

Research Note : Chemoselectivity depends on reagent choice, with NaBH₄ preferentially reducing the carbonyl group .

Nucleophilic Substitution

The electron-deficient chlorobenzoyl moiety facilitates nucleophilic aromatic substitution under harsh conditions.

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (aq) | High temperature, pressure | 4-Hydroxybenzoylbenzotriazole |

| NH₃ | Autoclave, 100°C | 4-Aminobenzoylbenzotriazole |

Limitation : Low reactivity due to electron-withdrawing effects of the benzotriazole ring .

Stability Under Environmental Conditions

This compound resists hydrolysis in aqueous media but degrades under UV light:

Photodegradation Pathway :

Implications : Environmental persistence necessitates UV stabilization in industrial applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis: 1-(4-Chlorobenzoyl)-1H-benzotriazole serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and oxidations, makes it a versatile reactant in organic chemistry .

Biology and Medicine

- Biochemical Probes: The compound is investigated for its potential as a biochemical probe, particularly in studying enzyme interactions and pathways. It has been noted for its potential to inhibit prostaglandin G/H synthase 1, which could lead to anti-inflammatory effects by reducing prostaglandin production.

- Therapeutic Properties: Research has explored its antimicrobial and anticancer activities, making it a candidate for further pharmaceutical development .

Material Science

- UV Absorption Applications: This compound is effective as a UV absorber in coatings and plastics, protecting materials from degradation due to sunlight exposure. It is particularly valuable in outdoor products where UV stability is crucial .

- Photostabilizers in Polymers: It acts as a photostabilizer in various polymer formulations, enhancing the longevity and durability of products such as automotive parts and outdoor furniture by preventing color fading and material breakdown .

- Cosmetic Formulations: In cosmetics, it functions as a UV filter, providing protection against harmful UV rays and helping to prevent skin damage and aging. This application is especially beneficial in sunscreens and anti-aging creams .

Industrial Applications

- Corrosion Inhibition: this compound is employed extensively as a corrosion inhibitor in metal protection applications. Its unique structure enhances its reactivity compared to other benzotriazoles, making it effective at preventing metal degradation.

- Research in Environmental Chemistry: The compound is used to study the effects of UV exposure on different materials, aiding in developing more resilient products across various industries. Its environmental impact is also being researched due to its water solubility and limited degradability.

Case Studies

Case Study 1: Photostabilization in Outdoor Products

A study demonstrated that incorporating this compound into polymer formulations significantly improved UV resistance. Products treated with this compound exhibited less color fading and material degradation over time compared to untreated samples.

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of derivatives of this compound showed promising results against various bacterial strains, indicating potential for development into therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorobenzoyl)-1H-benzotriazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 4-Chlorobenzoyl chloride

- 4-Chlorobenzoic acid

- Benzotriazole

Comparison: 1-(4-Chlorobenzoyl)-1H-benzotriazole is unique due to the combination of the 4-chlorobenzoyl group and the benzotriazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to its individual components. The presence of the benzotriazole ring also provides additional sites for chemical modification, making it a versatile compound for various applications.

Biologische Aktivität

1-(4-Chlorobenzoyl)-1H-benzotriazole is a compound within the benzotriazole family, notable for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and features a chlorobenzoyl group attached to a benzotriazole moiety. Its structure enhances its reactivity compared to other benzotriazoles, making it a subject of interest in various biological studies.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of several benzotriazole derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) with MICs ranging from 12.5 to 25 μg/mL .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 12.5 - 25 |

| Benzotriazole | Bacillus subtilis | 20 |

| 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | E. coli | 15 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that benzotriazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The hydrophobic nature of certain derivatives may allow them to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Interference with Metabolic Pathways : Specific compounds have been shown to disrupt metabolic pathways essential for bacterial survival.

Study on Antiparasitic Activity

A notable investigation focused on the antiparasitic effects of N-benzenesulfonylbenzotriazoles against Trypanosoma cruzi. The study found that certain derivatives exhibited dose-dependent inhibitory effects on both epimastigote and trypomastigote forms of the parasite. For instance, a concentration of 50 μg/mL resulted in a 95% reduction in trypomastigotes after 72 hours .

Photocatalytic Degradation

Research also explored the photocatalytic degradation of benzotriazole compounds under UV irradiation, revealing that these compounds could be effectively broken down into less harmful products. This process is significant for environmental applications, particularly in wastewater treatment .

Eigenschaften

IUPAC Name |

benzotriazol-1-yl-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJBQVQHDXUDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353640 | |

| Record name | 1-(4-Chlorobenzoyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4231-70-3 | |

| Record name | 1-(4-Chlorobenzoyl)-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorobenzoyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorobenzoyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.